N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring structure with difluoromethyl and isopropyl substituents
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13/h3-6,8,11,14H,7H2,1-2H3 |
InChI Key |
RJYHFFDIKHEHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide.
Substitution Reactions: The isopropyl group is introduced via substitution reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agrochemical applications, it may disrupt essential biological processes in target organisms, leading to their control or elimination.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-5-amine
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables.
Overview of Pyrazole Derivatives
Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural modifications in pyrazole derivatives significantly influence their biological efficacy.
Pharmacological Activities
Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in various models. In a study involving novel pyrazole derivatives, compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity : The compound's structural features may enhance its interaction with microbial targets. Research has demonstrated that certain pyrazole derivatives possess significant antibacterial activity against strains like E. coli and Staphylococcus aureus. For example, a related pyrazole derivative was found to inhibit bacterial growth effectively at low concentrations .
Anticancer Potential : The anticancer properties of pyrazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study reported that specific pyrazole derivatives could reduce cell viability in various cancer cell lines by modulating apoptotic pathways .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a crucial role in the inflammatory process.
- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing pain pathways and providing analgesic effects.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, a series of pyrazole derivatives were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The most potent compounds demonstrated significant reductions in paw swelling compared to the control group, indicating strong anti-inflammatory activity. The study highlighted that structural modifications at the pyrazole ring enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
A group of researchers synthesized several pyrazole derivatives and tested them against common bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, with an MIC value lower than that of conventional antibiotics. This finding underscores the potential of pyrazoles as lead compounds in antibiotic development .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50/ MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 10 | |
| Compound B | Antibacterial | 5 | |
| Compound C | Anticancer | 15 |
Table 2: Comparison of Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
